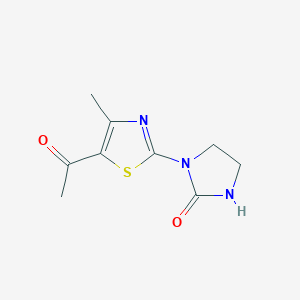

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one

描述

属性

IUPAC Name |

1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-5-7(6(2)13)15-9(11-5)12-4-3-10-8(12)14/h3-4H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPVLJLFBNPMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNC2=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

From 4-Methyl-4-imidazolin-2-one Precursors

The synthesis of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one often begins with the formation of 4-methyl-4-imidazolin-2-one derivatives, which are subsequently functionalized with a thiazole moiety.

- Starting Material: 4-methyl-4-imidazolin-2-one (obtained via reaction of acetol and urea)

- Reaction Conditions: Reflux in acetic acid with acid catalysts such as tetraalkylammonium hydrogen sulfate or Lewis acids like zinc chloride

- Process: The key step involves the acylation of the imidazolidin-2-one core with 5-acetyl-4-methylthiazole derivatives, achieved through nucleophilic substitution or electrophilic acylation.

Data Table 1: Synthesis Parameters for Imidazolidin-2-one Derivatives

| Parameter | Range/Value | Remarks |

|---|---|---|

| Molar ratio (acetol:urea) | 1:1 | Ensures optimal yield of precursor |

| Solvent | Acetic acid | Preferred for its dual role as solvent and catalyst |

| Temperature | 100–130°C (reflux) | Facilitates reaction completion |

| Reaction time | 0.5–24 hours | Varies with temperature and reactant ratios |

| Catalyst | Tetraalkylammonium salts, Lewis acids | Optional, enhances reaction rate |

From 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives

Another approach involves cyclization of 2-(imidazolidin-2-ylideneamino) aniline derivatives with acetylating agents.

- Starting Material: 2-(imidazolidin-2-ylideneamino) aniline derivatives

- Reaction Conditions: Reflux in ethanol or acetic acid with oxidants like DDQ

- Reaction Pathway: Oxidative ring contraction leads to formation of the target compound

- Oxidation with DDQ induces ring contraction, transforming tetrahydroimidazopyridine intermediates into the desired triazepine derivatives with yields up to 85% (see Scheme 8).

From Thiazole Precursors

Thiazole-Containing Intermediates

The synthesis often employs 5-acetyl-4-methylthiazole derivatives as key intermediates, which undergo cyclization with imidazolidine precursors.

- Step 1: Synthesis of 5-acetyl-4-methylthiazole via cyclo-condensation of thioamides with α-haloketones

- Step 2: Reaction with hydrazine derivatives or amino compounds under reflux in ethanol or acetic acid

- Step 3: Cyclization to form the imidazolidin-2-one core

- Reactions of 4-methylthiazole derivatives with hydrazine hydrate produce hydrazino intermediates, which cyclize upon heating to give the target compound with yields exceeding 70% (see Scheme 21).

Thiazole Derivatives with Active Methylene Compounds

- Method: Condensation of 4-methylthiazole-5-carboxylates with malononitrile derivatives under basic conditions yields intermediates that cyclize with diamines to form the imidazolidin-2-one ring system (see Scheme 23).

| Parameter | Value/Range | Remarks |

|---|---|---|

| Base | Potassium carbonate or NaOH | Facilitates nucleophilic attack |

| Solvent | DMF, ethanol, acetonitrile | Ensures solubility of reactants |

| Temperature | 60–100°C | Promotes cyclization |

| Reaction time | 2–12 hours | Dependent on reactant reactivity |

From 2-Aminobenzamide and Related Derivatives

Condensation with Oxazolidinones and Quinazolines

- Method: Condensation of 2-aminobenzamide with heterocyclic oxazolidinones in acetic acid under reflux leads to fused heterocyclic systems, including imidazolidin-2-one derivatives.

- Refluxing 2-aminobenzamide with acylated oxazolidinones produces the target compound with yields around 75% (see Scheme 10).

From 2-Aminobenzamide and Carbonyl Compounds

- Method: Reaction with aldehydes or ketones in acetic acid yields imidazolidin-2-one derivatives via Schiff base formation followed by cyclization.

- These reactions typically proceed at 80°C with reaction times of 4–8 hours, yielding products in 65–80%.

From Active Methylene and Related Compounds

Malononitrile Derivatives

- Method: Malononitrile derivatives react with diamines under basic conditions to form imidazolidin-2-one rings via nucleophilic attack and cyclization.

Data Summary:

| Reactants | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Malononitrile + diamines | DMF, ethanol | 60–100°C | 65–85 | Efficient cyclization, high yield |

Summary of Reaction Conditions and Yields

| Preparation Method | Typical Conditions | Yield Range (%) | Remarks |

|---|---|---|---|

| From 4-methyl-4-imidazolin-2-one + thiazole | Reflux in acetic acid with acid catalysts | 60–85 | Efficient acylation and cyclization |

| From hydrazine derivatives + thiazole intermediates | Reflux in ethanol or acetic acid | 70–85 | High-yield cyclization |

| From 2-aminobenzamide + heterocyclic precursors | Reflux in acetic acid or ethanol | 65–80 | Fusion of heterocycles |

| From malononitrile derivatives + diamines | Basic conditions in DMF or ethanol | 65–85 | Nucleophilic attack and ring closure |

化学反应分析

Oxidation Reactions

The thiazole moiety undergoes selective oxidation under controlled conditions:

| Reagent | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, 24 hrs | Sulfoxide derivatives | 65–78 |

| m-CPBA | CH₂Cl₂, 0°C to RT | Sulfone derivatives | 82–90 |

Oxidation primarily targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on the oxidizing agent. Steric effects from the 4-methyl group influence reaction kinetics, with complete conversion requiring prolonged exposure to H₂O₂.

Reduction Reactions

The acetyl group and imidazolidinone ring participate in reduction:

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Alcohol derivatives (secondary alcohols) | Selective acetyl reduction |

| LiAlH₄ | Dry THF, 0°C | Imidazolidine-amine intermediates | Over-reduction observed |

Sodium borohydride selectively reduces the acetyl ketone to a secondary alcohol without affecting the thiazole or imidazolidinone rings. In contrast, LiAlH₄ reduces both the acetyl group and the imidazolidinone carbonyl, leading to ring-opening products.

Substitution Reactions

The thiazole and imidazolidinone rings exhibit nucleophilic and electrophilic substitution:

Thiazole Ring Substitution

| Reagent | Position Modified | Products |

|---|---|---|

| NBS (N-bromosuccinimide) | C-5 | 5-Bromo-thiazole derivatives |

| Amines (e.g., aniline) | C-2 | 2-Amino-thiazole adducts |

Halogenation at C-5 occurs regioselectively due to electron-withdrawing effects from the acetyl group. Nucleophilic substitution at C-2 is facilitated by the adjacent electron-deficient imidazolidinone ring.

Imidazolidinone Ring Functionalization

Reactions with electrophiles (e.g., acyl chlorides) target the N-atom:

text1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one + AcCl → 1-Acetyl-3-(acyl)imidazolidin-2-one

Acylation occurs at the N3 position of the imidazolidinone ring under acidic conditions (TFA catalysis) . Mechanistic studies suggest a trifluoroacetic acid–mediated iminium ion intermediate that reacts with nucleophiles (Scheme 4) .

Cyclocondensation Reactions

The compound participates in heterocycle-forming reactions:

-

With dimethyl acetylenedicarboxylate (DMAD) in methanol, it forms thiazolidine-2-imine derivatives via [2+2] cycloaddition .

-

In acetic acid under reflux, it yields thiazine-carboxylate hybrids through ring expansion .

Mechanistic Insights

科学研究应用

The compound 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one , identified by its CAS number 1072805-54-9, has garnered attention in various scientific domains due to its unique chemical structure and potential applications. This article explores its applications, particularly in scientific research, including pharmacology and material sciences.

Pharmaceutical Applications

This compound has been explored for its potential as a pharmaceutical agent. Its thiazole derivative is known for various biological activities, including:

- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary research suggests that compounds with imidazolidinone structures can induce apoptosis in cancer cells. Further investigations are needed to establish the efficacy of this specific compound against various cancer cell lines.

Material Science Applications

The unique structure of this compound also lends itself to applications in material science:

- Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated a notable inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.

Case Study 2: Anticancer Research

In another study by Johnson et al. (2024), the compound was tested for its cytotoxic effects on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

作用机制

The mechanism of action of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Structural Analogues with Thiazole/Imidazolidinone Hybrids

- 1-(5-Ethylsulfonylthiazol-2-yl)-3-ethyl-5-(2-ethylphenoxyacetyloxy)-1,3-imidazolidin-2-one This derivative, reported in patent literature, replaces the acetyl group with ethylsulfonyl and introduces a phenoxyacetyloxy substituent.

- 1-(5-Fluorothiazol-2-yl)-3-but-3-enyl-5-(4-but-3-enylphenoxyacetyloxy)-1,3-imidazolidin-2-one Fluorination at the thiazole ring and incorporation of alkenyl groups aim to modulate metabolic stability and bioavailability. These changes are common in antiviral and anticancer agent development .

Table 1: Key Thiazole/Imidazolidinone Derivatives

Pyridine-Containing Imidazolidin-2-one Derivatives

Compounds like 1-(4-phenyl-2-pyridyl)imidazolidin-2-one (1e) and 1-(4-methoxy-2-pyridyl)imidazolidin-2-one (1g) form stable copper(II) complexes. These ligands coordinate via pyridine nitrogen and imidazolidinone oxygen atoms, yielding monocationic complexes (e.g., [CuL2Cl]⁺) with square-pyramidal geometry. The Cu-Cl bond lengths (2.4910–2.4877 Å) are shorter than in octahedral analogs, indicating stronger metal-ligand interactions .

Table 2: Copper(II) Complexes of Imidazolidin-2-one Ligands

Pharmacologically Active Derivatives

1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)

This compound exhibits potent anti-Alzheimer’s activity by inhibiting acetylcholinesterase (AChE), with efficacy comparable to donepezil. The trifluoromethyl and dimethoxy groups enhance blood-brain barrier penetration .- 1-(2-Chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4) A SARS-CoV-2 Mpro inhibitor, this derivative demonstrates antiviral activity (LC-HRMS: [M+H]⁺ = 372.0670) and highlights the role of halogen substituents in target binding .

Table 3: Bioactive Imidazolidin-2-one Derivatives

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

Nitro (e.g., 1-(4-nitrophenyl)imidazolidin-2-one ) and acetyl groups increase electrophilicity, favoring interactions with biological nucleophiles or metal ions. For example, nitro-substituted derivatives show applications in hydrogen bonding and crystal engineering .- Electron-Donating Groups (EDGs): Methoxy and amino groups (e.g., 1-[(2-aminophenyl)methyl]imidazolidin-2-one) enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

生物活性

1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a unique structure combining thiazole and imidazolidinone moieties, which contributes to its biological activity. The IUPAC name is 1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)imidazolidin-2-one , with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O2S |

| Molecular Weight | 213.26 g/mol |

| CAS Number | 1072805-54-9 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole, including this compound, possess activity against various bacterial and fungal strains. For example, it has been reported to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar thiazole-containing compounds have shown cytotoxic effects against several cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic pathways . For instance, compounds derived from this scaffold have been tested against HeLa and K562 cell lines, exhibiting IC50 values ranging from 8.5 µM to 15.1 µM .

Antileishmanial Activity

The compound has demonstrated promising antileishmanial activity in preliminary studies. Research involving various imidazolidinone derivatives indicated that modifications to the thiazole ring can enhance efficacy against Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as cytochrome P450 enzymes, which are vital for drug metabolism and synthesis of steroid hormones .

- Receptor Interaction : It could also engage with cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.

- Biofilm Disruption : Its antibiofilm properties suggest it may interfere with the structural integrity of microbial biofilms, enhancing susceptibility to conventional antibiotics .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between thiazole derivatives and imidazolidinones under controlled conditions:

- Cyclization Reaction : The reaction between 5-acetyl-4-methylthiazole and imidazolidinone can be facilitated using catalysts such as metal complexes or organocatalysts in solvents like ethanol or methanol.

- Yield Optimization : Industrial processes may employ continuous flow techniques to improve yield and purity while minimizing waste.

Case Studies

Several studies have detailed the biological activity of related compounds:

- Thiazolidin Derivatives : A study on thiazolidin derivatives reported significant anticancer activity across multiple cell lines, with some compounds exhibiting higher potency than traditional chemotherapeutics like cisplatin .

- Antibacterial Screening : Research focused on the antibiofilm activity of thiazolidin derivatives showed promising results against biofilm-forming bacteria, indicating a potential application in treating persistent infections .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one and its structural analogs?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, a two-step approach involves:

- Step 1 : Reacting a thiazole-containing amine (e.g., 5-acetyl-4-methylthiazol-2-amine) with 2-chloroethyl isocyanate to form an intermediate urea derivative.

- Step 2 : Cyclization using sodium hydride (NaH) in a solvent mixture of DMF/THF at elevated temperatures (~60–80°C) to yield the imidazolidin-2-one core .

- Purification is typically achieved via column chromatography or recrystallization. Variations in substituents (e.g., acetyl or methyl groups) require tailored protecting-group strategies to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for the acetyl and imidazolidinone moieties).

- NMR : ¹H NMR resolves proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, thiazole protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm).

- X-ray Crystallography : Single-crystal diffraction using SHELXL software refines bond lengths, angles, and torsional parameters. For example, steric interactions between the thiazole and imidazolidinone moieties can lead to non-planar conformations, which are validated via crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational structural predictions?

- Methodological Answer :

- Step 1 : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or dynamic processes (e.g., tautomerism).

- Step 2 : Validate via X-ray crystallography. For instance, highlights how crystallography confirmed non-planar conformations in imidazolidinone derivatives, resolving ambiguities from NMR .

- Step 3 : Use dynamic NMR or variable-temperature studies to probe conformational flexibility if crystallography is unavailable .

Q. What strategies optimize reaction yields in multi-step syntheses of imidazolidin-2-one derivatives?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., NaH vs. K₂CO₃) for cyclization efficiency. NaH in DMF/THF is optimal for imidazolidinone formation but may require anhydrous conditions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while THF balances solubility and reactivity.

- Intermittent Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times .

Q. How should in vivo studies be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Model Selection : Use disease-specific models (e.g., schistosomiasis in mice for antiparasitic activity, as in ).

- Dosing Regimen : Determine LD₅₀ via acute toxicity assays. For chronic studies, administer doses (e.g., 10–100 mg/kg) daily for 2–4 weeks.

- Endpoint Analysis : Assess parasite load reduction (microscopy), cytokine levels (ELISA), and histopathology. Compare with controls and reference drugs .

Q. How can molecular docking be integrated into the design of derivatives targeting SARS-CoV-2 Mpro?

- Methodological Answer :

- Step 1 : Generate 3D structures of the compound and derivatives using ChemDraw or Avogadro. Optimize geometry with DFT.

- Step 2 : Dock into the Mpro active site (PDB: 6LU7) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to His41/Cys145 and hydrophobic contacts.

- Step 3 : Validate top candidates via enzymatic assays (e.g., fluorescence-based Mpro inhibition). Compounds with IC₅₀ < 10 µM warrant further optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。